molecular formula C7H5ClF3NO B1412229 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine CAS No. 1211588-85-0

2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B1412229
CAS No.: 1211588-85-0
M. Wt: 211.57 g/mol
InChI Key: CDEVFUDJYGVBDT-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chlorine atom, a methoxy group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its unique chemical properties, which include high electronegativity and lipophilicity, making this compound valuable in various chemical and industrial applications .

Biochemical Analysis

Biochemical Properties

2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances its binding affinity and specificity towards certain biological targets. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, its impact on gene expression can result in the upregulation or downregulation of specific genes, thereby affecting cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves the trifluoromethyl group, which enhances the compound’s interaction with its targets . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, which are important considerations for its application in research and industry.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and the levels of various metabolites within the cell . The compound’s metabolism is influenced by its chemical structure, particularly the trifluoromethyl group, which can alter its reactivity and interaction with metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and affinity for lipid membranes, which determine its accumulation in specific tissues or organs.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound can localize to the mitochondria, where it influences mitochondrial function and energy production. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a pyridine derivative. This process typically requires the use of a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the purification of the final product is typically achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-6-(trifluoromethyl)pyridine
  • 3-Chloro-4-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine is unique due to the presence of the methoxy group at the 3-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other trifluoromethyl-substituted pyridines and can lead to different pharmacological and industrial applications .

Properties

IUPAC Name

2-chloro-3-methoxy-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-5-4(7(9,10)11)2-3-12-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEVFUDJYGVBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232517
Record name Pyridine, 2-chloro-3-methoxy-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211588-85-0
Record name Pyridine, 2-chloro-3-methoxy-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211588-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-chloro-3-methoxy-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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